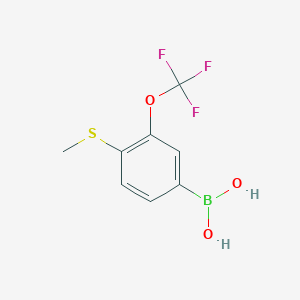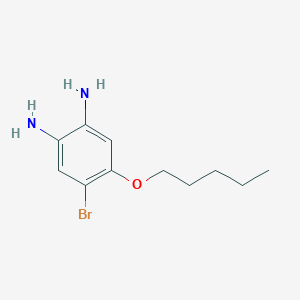
4-(Methylsulfanyl)-3-(trifluoromethoxy)phenylboronic acid
Descripción general
Descripción
4-(Methylsulfanyl)-3-(trifluoromethoxy)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a methylsulfanyl group and a trifluoromethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfanyl)-3-(trifluoromethoxy)phenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with a suitable phenylboronic acid derivative.
Functional Group Introduction: The trifluoromethoxy group can be introduced via a nucleophilic substitution reaction using a trifluoromethoxy source, such as trifluoromethoxide.
Methylsulfanyl Group Introduction: The methylsulfanyl group can be introduced through a thiolation reaction using a methylthiolating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(Methylsulfanyl)-3-(trifluoromethoxy)phenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The boronic acid group can be reduced to form the corresponding borane.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Borane derivatives.
Substitution: Substituted phenylboronic acids.
Aplicaciones Científicas De Investigación
4-(Methylsulfanyl)-3-(trifluoromethoxy)phenylboronic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: It can be used to synthesize biologically active molecules for drug discovery and development.
Industry: Used in the synthesis of advanced materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(Methylsulfanyl)-3-(trifluoromethoxy)phenylboronic acid depends on its application:
In Organic Synthesis: The boronic acid group participates in cross-coupling reactions, forming new carbon-carbon bonds.
In Biological Systems: The compound may interact with specific enzymes or receptors, modulating their activity through its functional groups.
Comparación Con Compuestos Similares
Similar Compounds
4-Trifluoromethoxyphenylboronic acid: Lacks the methylsulfanyl group, making it less versatile in certain reactions.
4-Methylsulfanylphenylboronic acid: Lacks the trifluoromethoxy group, which may reduce its reactivity in certain applications.
Uniqueness
4-(Methylsulfanyl)-3-(trifluoromethoxy)phenylboronic acid is unique due to the presence of both the methylsulfanyl and trifluoromethoxy groups, which confer distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.
Propiedades
IUPAC Name |
[4-methylsulfanyl-3-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3S/c1-16-7-3-2-5(9(13)14)4-6(7)15-8(10,11)12/h2-4,13-14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMPCESUPRQUAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)SC)OC(F)(F)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Ethoxy(pyridin-3-yl)methylidene]azanium;tetrafluoroborate](/img/structure/B7944655.png)
![Benzyl 4-[(4-chlorophenyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B7944657.png)
![Tert-butyl 4-[(3-aminopyrazine-2-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B7944660.png)
![Tert-butyl 5-(pyrrolidine-1-carbonyl)-2-[3-(trifluoromethyl)phenyl]-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B7944661.png)
![Benzyl 7-(2-methylsulfanylethyl)-6,9-dioxo-1,3,4,7,8,9a-hexahydropyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B7944667.png)

![1,3-Dimethyl-2,4-dioxo-5-(2-methylphenyl)-7-amino-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B7944683.png)




![[2-(Trifluoromethyl)piperidin-4-YL]boronic acid](/img/structure/B7944734.png)
